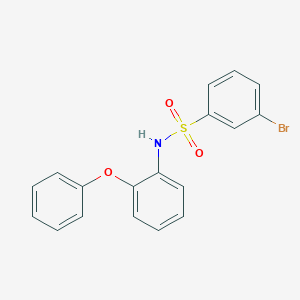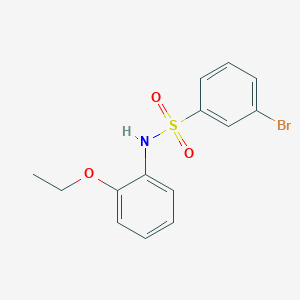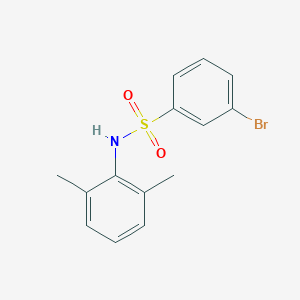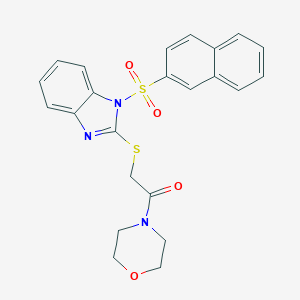![molecular formula C16H14N2O4S B262886 Ethyl 2-[(4-cyanophenyl)sulfonylamino]benzoate](/img/structure/B262886.png)
Ethyl 2-[(4-cyanophenyl)sulfonylamino]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-[(4-cyanophenyl)sulfonylamino]benzoate, also known as NBD-556, is a chemical compound that has gained attention in the scientific community due to its potential use as a tool for studying the role of certain proteins in the body. This compound has been synthesized using various methods and has been used in a number of scientific studies to investigate its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments. In
Mécanisme D'action
The mechanism of action of Ethyl 2-[(4-cyanophenyl)sulfonylamino]benzoate involves its binding to the CFTR protein. This binding results in a conformational change in the protein, which leads to an increase in its activity. Specifically, this compound has been shown to increase the open probability of CFTR channels, leading to an increase in chloride ion transport across cell membranes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are largely related to its effects on CFTR activity. As mentioned previously, this compound has been shown to increase the open probability of CFTR channels, leading to an increase in chloride ion transport across cell membranes. This can have a number of downstream effects on cellular processes, including the regulation of ion and fluid transport, as well as the regulation of pH and other cellular signaling pathways.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Ethyl 2-[(4-cyanophenyl)sulfonylamino]benzoate in lab experiments is its specificity for CFTR. This compound has been shown to bind specifically to CFTR and modulate its activity, making it a useful tool for studying the function of this protein. However, one limitation of using this compound is its potential for off-target effects. While this compound has been shown to be specific for CFTR, there is always the possibility that it may interact with other proteins or cellular processes, leading to unintended effects.
Orientations Futures
There are a number of future directions for research involving Ethyl 2-[(4-cyanophenyl)sulfonylamino]benzoate. One area of interest is the development of more specific and potent CFTR modulators. While this compound has shown promise as a tool for studying CFTR function, there is still much to be learned about the role of this protein in health and disease. Additionally, there is interest in exploring the potential therapeutic applications of CFTR modulators, particularly in the treatment of cystic fibrosis and other related diseases.
In conclusion, this compound is a chemical compound that has gained attention in the scientific community due to its potential use as a tool for studying the role of certain proteins in the body. This compound has been synthesized using various methods and has been used in a number of scientific studies to investigate its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments. While there is still much to be learned about the role of this compound in health and disease, this compound has shown promise as a tool for advancing our understanding of cellular processes and developing new therapies for a range of diseases.
Méthodes De Synthèse
Ethyl 2-[(4-cyanophenyl)sulfonylamino]benzoate can be synthesized using a number of different methods. One common method involves the reaction of 4-cyanobenzenesulfonyl chloride with ethyl 2-aminobenzoate in the presence of a base such as triethylamine. This reaction results in the formation of this compound as a white solid with a melting point of around 205-206°C.
Applications De Recherche Scientifique
Ethyl 2-[(4-cyanophenyl)sulfonylamino]benzoate has been used in a number of scientific studies as a tool for investigating the role of certain proteins in the body. One such protein is the cystic fibrosis transmembrane conductance regulator (CFTR), which is involved in regulating the transport of chloride ions across cell membranes. This compound has been shown to bind to CFTR and modulate its activity, making it a useful tool for studying the function of this protein.
Propriétés
Formule moléculaire |
C16H14N2O4S |
|---|---|
Poids moléculaire |
330.4 g/mol |
Nom IUPAC |
ethyl 2-[(4-cyanophenyl)sulfonylamino]benzoate |
InChI |
InChI=1S/C16H14N2O4S/c1-2-22-16(19)14-5-3-4-6-15(14)18-23(20,21)13-9-7-12(11-17)8-10-13/h3-10,18H,2H2,1H3 |
Clé InChI |
LMOLNSCJFNIXIZ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)C#N |
SMILES canonique |
CCOC(=O)C1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![3-bromo-N-[4-(diethylamino)phenyl]benzenesulfonamide](/img/structure/B262829.png)




![2-amino-6-methyl-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile](/img/structure/B262839.png)
![7-chloro-1,2-dihydro-[1,2,4]triazino[5,6-b]indole-3-thione](/img/structure/B262841.png)

![3-methyl-6-[(2-naphthylsulfonyl)methyl]-6,7-dihydro-4H-[1,3]thiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B262848.png)
![N-(4-methylphenyl)-3-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]propanamide](/img/structure/B262849.png)